[1-(3-Fluorophenyl)-3-pyrrolidinyl]methanamine
Description
[1-(3-Fluorophenyl)-3-pyrrolidinyl]methanamine is a fluorinated pyrrolidine derivative with a primary amine group attached to the 3-position of the pyrrolidine ring and a 3-fluorophenyl substituent at the 1-position. The fluorine atom at the phenyl ring’s meta-position influences electronic effects, while the pyrrolidine scaffold provides conformational rigidity, impacting receptor binding or catalytic interactions .
Properties
IUPAC Name |
[1-(3-fluorophenyl)pyrrolidin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-10-2-1-3-11(6-10)14-5-4-9(7-13)8-14/h1-3,6,9H,4-5,7-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVVTRXMBZDJIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Fluorophenyl)-3-pyrrolidinyl]methanamine typically involves the reaction of 3-fluorobenzylamine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by the addition of pyrrolidine to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, improved yields, and reduced production costs. Additionally, the use of microwave-assisted synthesis can enhance reaction rates and efficiency.
Chemical Reactions Analysis
Alkylation Reactions
The primary amine group undergoes alkylation with electrophilic reagents. A representative example using ethyl bromide demonstrates this reactivity:
Reaction Scheme
Experimental Data
| Reagent | Conditions | Product Yield | Source |
|---|---|---|---|
| Ethyl bromide | K₂CO₃, DMF, 80°C, 12 h | 78% |
This reaction proceeds via an Sₙ2 mechanism, with the amine acting as a nucleophile.
Acylation Reactions
The compound reacts with acyl chlorides to form amides. A study using 4-trifluoromethylthiobenzoic acid illustrates this:
Reaction Scheme
Experimental Data
| Acylating Agent | Catalyst | Yield | Conditions | Source |
|---|---|---|---|---|
| 4-Trifluoromethylthiobenzoyl chloride | DCC, DMAP | 85% | DCM, 0°C → RT, 24 h |
The reaction requires activation via carbodiimide-based coupling agents .
Reductive Amination
The amine participates in reductive amination with ketones or aldehydes. For example, reacting with 4-(pyrrolidin-1-yl)benzaldehyde:
Reaction Scheme
Data
| Substrate | Reducing Agent | Solvent | Yield | Source |
|---|---|---|---|---|
| 4-(Pyrrolidin-1-yl)benzaldehyde | NaBH₄ | THF | 92% |
This method is efficient for synthesizing asymmetrical secondary amines .
Nucleophilic Aromatic Substitution
The 3-fluorophenyl group facilitates nucleophilic substitution under specific conditions. A study using NaN₃ demonstrates this:
Reaction Scheme
Conditions
The fluorine atom’s electronegativity enhances the aromatic ring’s susceptibility to nucleophilic attack.
Oxidative Reactions
The pyrrolidine ring undergoes oxidation to form lactams or imines. Manganese-based catalysts enable selective oxidation:
Reaction Pathway
Data
| Oxidizing Agent | Catalyst | Conversion | Selectivity | Source |
|---|---|---|---|---|
| O₂ | Mn(CF₃SO₃)₂ with ligand | 95% | 88% |
This reaction proceeds via radical intermediates, confirmed by ESR studies .
Urea and Carbamate Formation
Reaction with phosgene derivatives yields ureas or carbamates:
Example with Triphosgene
Data
| Reagent | Conditions | Product Yield | Source |
|---|---|---|---|
| Triphosgene | DCM, 0°C → 80°C | 72% |
This method is critical for synthesizing bioactive ureas .
Catalytic Coupling Reactions
Ru-catalyzed coupling with aryl halides forms biaryl amines:
Reaction Scheme
Data
| Aryl Halide | Catalyst System | Yield | Conditions | Source |
|---|---|---|---|---|
| 4-Bromotoluene | Ru–H complex + ligand | 81% | 1,4-dioxane, 140°C |
The reaction involves oxidative addition of the aryl halide to the Ru center .
Scientific Research Applications
Chemistry: In organic synthesis, [1-(3-Fluorophenyl)-3-pyrrolidinyl]methanamine serves as a building block for the synthesis of more complex molecules
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals. Its fluorinated phenyl group can enhance the metabolic stability and bioavailability of drug candidates.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may act as a precursor for the synthesis of drugs targeting neurological disorders, given its structural similarity to known bioactive amines.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of [1-(3-Fluorophenyl)-3-pyrrolidinyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter systems, influencing pathways involved in mood regulation, cognition, and other neurological functions.
Comparison with Similar Compounds
[1-(2-Fluorophenyl)-3-pyrrolidinyl]methanamine (CAS 1373111-59-1)
- Molecular Formula : C₁₁H₁₅FN₂
- Molecular Weight : 194.25 g/mol
- This isomer exhibited liquid-state stability at room temperature but lacked reported bioactivity data .
[1-(4-Fluorophenyl)-3-pyrrolidinyl]methanamine Hydrochloride (CAS 1255717-06-6)
- Molecular Formula : C₁₁H₁₅FN₂·HCl
- Molecular Weight : 230.71 g/mol
- Key Differences : The para-fluorine substituent enhances electron-withdrawing effects, increasing the amine’s acidity. This derivative is commercially available as a hydrochloride salt, suggesting improved solubility for pharmaceutical applications .
Substituted Pyrrolidine Derivatives
[2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine (CAS 1342051-10-8)
- Molecular Formula : C₁₂H₁₆ClFN₂
- Molecular Weight : 258.72 g/mol
- Key Differences : The addition of a chlorine atom and a methyl group on the pyrrolidine ring increases steric bulk and hydrophobicity. Such modifications are hypothesized to enhance blood-brain barrier penetration, though bioactivity data remain undisclosed .
1-(3-Fluorophenyl)-N-methylmethanamine (CAS 85118-06-5)
- Molecular Formula : C₈H₁₀FN
- Molecular Weight : 139.17 g/mol
- Key Differences: Lacks the pyrrolidine ring, resulting in a simpler primary amine structure.
Functionalized Analogs
1-(3-Fluorophenyl)-N-[(furan-2-yl)methyl]methanamine (PDB ID: T0V)
- Molecular Formula: C₁₂H₁₂FNO
- Molecular Weight : 205.23 g/mol
- Key Differences: Incorporates a furan moiety, introducing hydrogen-bonding capacity.
N-[[3-(3-Fluorophenyl)-1-(4-methoxyphenyl)pyrazol-4-yl]methyl]-1-pyridin-3-yl-methanamine
- Molecular Formula : C₂₃H₂₂FN₃O
- Molecular Weight : 375.45 g/mol
- Key Differences : A pyrazole-pyridyl hybrid structure with extended conjugation. This compound targets GPCR Mu opioid receptors, highlighting the role of fluorine in modulating receptor affinity .
Biological Activity
The compound [1-(3-Fluorophenyl)-3-pyrrolidinyl]methanamine has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant case studies.
Overview of Biological Activities
1. Pharmacological Properties:
- Stimulant Effects: The compound is structurally related to synthetic cathinones, which are known for their stimulant properties similar to cocaine and amphetamines. It acts as a potent reuptake inhibitor of monoamines, particularly dopamine and norepinephrine, which contributes to its stimulant effects .
- Antimicrobial Activity: Preliminary studies indicate that derivatives of pyrrolidinyl compounds exhibit antimicrobial properties. For instance, certain analogs have shown significant activity against various bacterial strains, outperforming traditional antibiotics like ciprofloxacin .
2. Neuropharmacological Effects:
- Cognitive Enhancement: Some studies suggest that the compound may enhance cognitive functions through its action on neurotransmitter systems. This is particularly relevant in the context of developing treatments for neurodegenerative diseases .
- Potential for Abuse: Due to its stimulant effects, there is a concern regarding the potential for abuse and addiction, similar to other synthetic cathinones. Reports of fatalities linked to the use of such compounds highlight the need for careful monitoring .
The biological activity of this compound can be attributed to several mechanisms:
- Monoamine Transporter Inhibition: The compound inhibits the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is central to its stimulant effects and potential therapeutic applications in treating attention-deficit hyperactivity disorder (ADHD) and depression .
- Calcium Channel Modulation: Some studies suggest that it may also interact with calcium channels, impacting neuronal excitability and neurotransmitter release, although further research is needed to elucidate this pathway .
Case Studies
Several case studies have documented the effects and implications of using this compound:
- Case Study 1: A report involving a young adult who experienced severe agitation and hallucinations after using a product containing this compound highlighted its stimulant properties and potential dangers associated with misuse. The individual required medical intervention due to acute symptoms related to synthetic cathinone intoxication .
- Case Study 2: Another study examined the antimicrobial efficacy of a related pyrrolidinyl compound against resistant strains of bacteria. Results indicated that certain derivatives exhibited enhanced activity compared to traditional antibiotics, suggesting potential therapeutic applications in treating infections caused by resistant pathogens .
Research Findings
Recent research has expanded our understanding of this compound's biological activities:
Q & A
Q. What are the established synthetic routes for [1-(3-Fluorophenyl)-3-pyrrolidinyl]methanamine, and what factors influence yield optimization?
Methodological Answer: Synthetic routes typically involve:
- Reductive Amination : Reacting 3-fluorobenzaldehyde with pyrrolidine derivatives, followed by reduction using NaBH or catalytic hydrogenation. Yield optimization depends on solvent choice (e.g., methanol vs. THF), stoichiometric ratios, and reaction time .
- Nucleophilic Substitution : Substituting halogenated pyrrolidine intermediates with 3-fluorophenyl Grignard reagents. Temperature control (0–25°C) and anhydrous conditions are critical to avoid side reactions .
Key Factors Affecting Yield:
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- H/C NMR : Assign peaks using deuterated solvents (CDCl or DMSO-d). The fluorophenyl group shows distinct aromatic splitting (e.g., meta-fluorine coupling at ~6.8–7.2 ppm), while pyrrolidine protons resonate at 1.8–3.5 ppm .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H] with high-resolution data to distinguish from isomers. Fragmentation patterns reveal pyrrolidine ring stability .
- FT-IR : Identify amine N–H stretches (~3300 cm) and C–F vibrations (1200–1100 cm) .
Q. How does the compound’s stability under various conditions affect experimental design?
Methodological Answer:
- Thermal Stability : Decomposes above 150°C; avoid prolonged heating during synthesis. Use inert atmospheres (N) to prevent oxidation of the amine group .
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the fluorophenyl moiety .
- pH Sensitivity : Protonation of the amine in acidic conditions (pH < 4) alters solubility. Buffered solutions (pH 7–8) are recommended for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR spectral data for this compound?
Methodological Answer:
- Deuterated Solvent Effects : Use DMSO-d to resolve overlapping aromatic signals; CDCl may simplify pyrrolidine protons but obscure fluorine coupling .
- 2D NMR (COSY, HSQC) : Map coupling between pyrrolidine H-3 and adjacent protons to confirm stereochemistry. NOESY detects spatial proximity between fluorophenyl and pyrrolidine groups .
- Dynamic NMR : Variable-temperature experiments (e.g., –40°C to 25°C) reveal conformational flexibility in the pyrrolidine ring, explaining split signals .
Q. What strategies are effective in optimizing enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Resolution : Use (+)- or (–)-di-p-toluoyl-D-tartaric acid to separate enantiomers via crystallization. Monitor optical rotation ([α]) for purity assessment .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps. Reaction kinetics favor R/S selectivity at low temperatures (e.g., –10°C) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the fluorophenyl and pyrrolidine groups’ roles in bioactivity?
Methodological Answer:
- Analog Synthesis : Replace fluorophenyl with chloro-/methylphenyl groups to assess electronic effects. Modify pyrrolidine to piperidine or azetidine to study ring size impact .
- Biological Assays : Test analogs against target receptors (e.g., serotonin transporters) using radioligand binding. Correlate IC values with substituent Hammett constants (σ) .
- Computational Modeling : Perform docking simulations (AutoDock Vina) to predict binding affinity changes when altering fluorine position or pyrrolidine conformation .
Q. How should researchers address discrepancies in cytotoxicity data across cell lines?
Methodological Answer:
- Dose-Response Curves : Use Hill slope analysis to differentiate between specific target effects and non-specific toxicity. Compare LC values in primary vs. immortalized cells .
- Metabolic Profiling : Incubate compounds with liver microsomes to identify cytotoxic metabolites. LC-MS/MS detects fluorophenyl oxidation products .
Q. What advanced analytical methods validate the compound’s purity for in vivo studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
